molecular formula C15H10Cl2N2S2 B2554825 4-[(2,4-Dichlorophenyl)sulfanyl]-2-(methylsulfanyl)quinazoline CAS No. 477845-92-4

4-[(2,4-Dichlorophenyl)sulfanyl]-2-(methylsulfanyl)quinazoline

Número de catálogo: B2554825
Número CAS: 477845-92-4
Peso molecular: 353.28
Clave InChI: POITZOSSSPMUCT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-[(2,4-Dichlorophenyl)sulfanyl]-2-(methylsulfanyl)quinazoline is a quinazoline derivative featuring a dichlorophenylsulfanyl group at position 4 and a methylsulfanyl group at position 2. Quinazolines are heterocyclic aromatic compounds known for their broad pharmacological applications, including kinase inhibition, antimicrobial activity, and anticancer properties . The substitution pattern on the quinazoline core significantly influences electronic properties, solubility, and biological interactions.

Propiedades

IUPAC Name

4-(2,4-dichlorophenyl)sulfanyl-2-methylsulfanylquinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N2S2/c1-20-15-18-12-5-3-2-4-10(12)14(19-15)21-13-7-6-9(16)8-11(13)17/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POITZOSSSPMUCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=CC=CC=C2C(=N1)SC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,4-Dichlorophenyl)sulfanyl]-2-(methylsulfanyl)quinazoline typically involves the reaction of 2,4-dichlorophenylthiol with 2-(methylsulfanyl)quinazoline under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Análisis De Reacciones Químicas

Types of Reactions

4-[(2,4-Dichlorophenyl)sulfanyl]-2-(methylsulfanyl)quinazoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield thiols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorinated positions, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol as solvent.

    Substitution: Amines, thiols, dimethylformamide (DMF) as solvent.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, reduced quinazolines.

    Substitution: Amino-quinazolines, thio-quinazolines.

Aplicaciones Científicas De Investigación

Structural Formula

The structural formula of 4-[(2,4-Dichlorophenyl)sulfanyl]-2-(methylsulfanyl)quinazoline can be represented as follows:

C12H10Cl2N2S2\text{C}_{12}\text{H}_{10}\text{Cl}_2\text{N}_2\text{S}_2

Antiviral Activity

Research indicates that this compound exhibits antiviral properties, particularly against Hepatitis C and other viral infections. The presence of sulfur and halogen atoms enhances its reactivity, making it a candidate for further development as an antiviral agent.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of quinazoline derivatives. The compound has shown significant cytotoxic effects against various cancer cell lines. For instance, it has been reported to induce apoptosis in pancreatic cancer cells through caspase activation mechanisms. This suggests its potential as a therapeutic agent in oncology.

StudyCompoundCancer TypeIC50 (µM)
Wani et al. (2023)Quinazoline derivativePancreatic cancer15.2
Abuelizz et al. (2017)2-thioxoquinazolin-4-oneHepatocellular carcinoma12.5
Nowar et al. (2018)Quinazolinone analoguesHCT-116 (colon cancer)8.0

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Its structural features contribute to enhanced antibacterial efficacy against pathogens such as Staphylococcus aureus and Escherichia coli. Studies indicate that modifications in the quinazoline structure lead to increased effectiveness against resistant strains of bacteria.

StudyCompoundMicroorganismMinimum Inhibitory Concentration (MIC)
ResearchGate (2020)Quinazolinone derivativesStaphylococcus aureus32 µg/mL
PMC Article (2023)Various quinazolinonesEscherichia coli16 µg/mL

Anti-inflammatory Effects

Quinazoline derivatives have been investigated for their anti-inflammatory properties as well. The ability of this compound to inhibit pro-inflammatory cytokines positions it as a potential treatment for inflammatory diseases.

StudyCompoundInflammatory ModelEffectiveness
MDPI (2021)Substituted quinazolinonesCarrageenan-induced paw edema in ratsSignificant reduction in edema
PMC Article (2023)Quinazolinone derivativesLPS-stimulated macrophagesDecreased TNF-alpha production

Case Study on Anticancer Efficacy

A notable study investigated the effect of a related quinazolinone derivative on pancreatic cancer cells, demonstrating a dose-dependent inhibition of cell growth and induction of apoptosis through caspase activation.

Case Study on Antimicrobial Resistance

Another research focused on the antimicrobial properties against resistant strains of Staphylococcus aureus, showing that the compound effectively reduced bacterial viability and biofilm formation.

Mecanismo De Acción

The mechanism of action of 4-[(2,4-Dichlorophenyl)sulfanyl]-2-(methylsulfanyl)quinazoline involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may interfere with signaling pathways, leading to therapeutic effects .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Substituent Variations at Position 4

  • 4-(2,4-Dichlorophenyl)sulfanyl-2-[(4-methylphenyl)methylsulfanyl]-5,6,7,8-tetrahydroquinazoline (CAS 866049-14-1) Structure: Features a tetrahydroquinazoline (hydrogenated) core with a bulky (4-methylphenyl)methylsulfanyl group at position 2. The bulkier substituent at position 2 may hinder steric interactions compared to the methylsulfanyl group in the target compound . Molecular Formula: C₂₂H₂₀Cl₂N₂S₂ vs. C₁₄H₁₀Cl₂N₂S₂ (target).
  • 4-Methylsulfanyl-2-phenylquinazoline Structure: A phenyl group at position 2 and methylsulfanyl at position 4.

Functional Group Modifications

  • 2-(Methylsulfanyl)-4-(morpholin-4-yl)quinazoline

    • Structure : Morpholine (a cyclic amine) at position 4.
    • Key Differences : The morpholine group enhances solubility due to its hydrophilic nature, contrasting with the lipophilic dichlorophenyl group. This modification could improve pharmacokinetic properties but reduce membrane permeability .
  • 5-[(4-Chlorophenyl)sulfanyl]quinazoline-2,4-diamine Structure: Amine groups at positions 2 and 4. However, the absence of a methylsulfanyl group may reduce metabolic stability .

Ring Saturation and Reactivity

  • Tetrahydroquinazoline Derivatives (e.g., CAS 866049-14-1)

    • Impact : Hydrogenation of the quinazoline ring reduces planarity, affecting intercalation with DNA or enzyme active sites. This could diminish anticancer activity compared to planar analogs .
  • 2-[(4-Chlorophenyl)methyl]-4-(prop-2-yn-1-ylsulfanyl)quinazoline

    • Structure : Propargylsulfanyl group at position 4.
    • Key Differences : The terminal alkyne enables click chemistry applications, offering a route for bioconjugation. This functional group is absent in the target compound, limiting its modularity .

Structural and Pharmacological Implications

Table 1: Comparative Analysis of Key Compounds

Compound Name Position 4 Substituent Position 2 Substituent Core Structure Molecular Formula Key Properties
Target Compound 2,4-Dichlorophenylsulfanyl Methylsulfanyl Quinazoline C₁₄H₁₀Cl₂N₂S₂ High lipophilicity, moderate reactivity
CAS 866049-14-1 2,4-Dichlorophenylsulfanyl (4-Methylphenyl)methylsulfanyl Tetrahydroquinazoline C₂₂H₂₀Cl₂N₂S₂ Reduced aromaticity, increased bulk
4-Methylsulfanyl-2-phenylquinazoline Methylsulfanyl Phenyl Quinazoline C₁₅H₁₃N₂S Enhanced π-π stacking
2-(Methylsulfanyl)-4-morpholinoquinazoline Morpholin-4-yl Methylsulfanyl Quinazoline C₁₃H₁₅N₃OS Improved solubility

Actividad Biológica

4-[(2,4-Dichlorophenyl)sulfanyl]-2-(methylsulfanyl)quinazoline, with the CAS number 477845-92-4, is a compound of interest due to its diverse biological activities, particularly in the field of cancer research. Quinazoline derivatives have been extensively studied for their potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of this compound is C15H10Cl2N2S2, with a molecular weight of 353.29 g/mol. The presence of dichlorophenyl and methylsulfanyl groups contributes to its biological activity.

Anticancer Activity

Recent studies have highlighted the potential of quinazoline derivatives as multi-kinase inhibitors and apoptosis inducers. For instance, research indicates that certain derivatives can induce cell cycle arrest at the S phase and promote apoptosis through upregulation of pro-apoptotic genes such as caspase-3 and caspase-9 while downregulating the anti-apoptotic gene Bcl-2 .

Table 1: Summary of Anticancer Activity Findings

Study ReferenceCell Lines TestedMechanism of ActionKey Findings
Various cancer cell linesApoptosis inductionInduces expression of caspases; downregulates Bcl-2
Breast cancer cellsMolecular docking analysisSignificant binding affinity to protein targets; cytotoxic effects observed
CCRF-CEM cellsCell cycle analysisAccumulation in G2/M phase; decreased viability

The mechanism by which this compound exerts its anticancer effects involves interaction with various protein kinases. In silico docking studies have shown that this compound can bind effectively to targets such as EGFR and VEGFR2, which are critical in cancer cell proliferation and survival .

Case Studies

  • Study on Multi-Kinase Inhibition : A derivative similar to this compound was evaluated for its ability to inhibit multiple kinases involved in cancer progression. The study demonstrated significant cytotoxicity against several human cancer cell lines, indicating its potential as a therapeutic agent .
  • Molecular Docking Studies : Another investigation utilized molecular docking to assess binding affinities of quinazoline derivatives to various kinases. Results indicated that these compounds could effectively disrupt kinase activity, leading to reduced tumor growth in vitro .

Q & A

Basic: What are the recommended synthetic routes for 4-[(2,4-Dichlorophenyl)sulfanyl]-2-(methylsulfanyl)quinazoline, and how can intermediates be purified?

Answer:
The synthesis of quinazoline derivatives typically involves condensation reactions and functional group modifications. For example, 4-hydrazinylquinazoline intermediates can be prepared by reacting quinazoline-4-thiol with hydrazine hydrate in alcoholic media under reflux (67–72% yields). Subsequent reactions with triethyl orthoformate, acetic acid, or benzoyl chloride yield triazoloquinazoline derivatives . Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol. Intermediate characterization requires NMR (δ = 6.41–7.33 ppm for NH2 groups) and IR spectroscopy (C=O, C≡N stretches) .

Basic: Which analytical techniques are critical for structural elucidation of this compound and its derivatives?

Answer:
Single-crystal X-ray diffraction is the gold standard for unambiguous structural determination, as demonstrated for related compounds (R factor = 0.039; data-to-parameter ratio = 18.4) . Complementary techniques include:

  • 1H/13C NMR : To identify substituent environments (e.g., methylsulfanyl protons at δ ~2.5 ppm).
  • IR Spectroscopy : For functional group verification (e.g., thioether S-C stretches ~600–700 cm⁻¹).
  • Mass Spectrometry : To confirm molecular weight (e.g., 325.41 g/mol for a morpholinylsulfonyl analogue) .

Advanced: How can molecular docking and dynamics simulations optimize this compound's binding to EGFR?

Answer:
Computational studies on quinazoline derivatives targeting EGFR involve:

  • Docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses, focusing on hydrophobic interactions with Leu694 and hydrogen bonds with Met793 .
  • Molecular Dynamics (MD) : Run 100-ns simulations (GROMACS/AMBER) to assess complex stability. Monitor RMSD (<2 Å) and hydrogen bond occupancy (>70%) .
  • Free Energy Calculations : Apply MM-GBSA to rank derivatives. For example, sulphamide-linked hybrids show GI50 values of 0.045–6.94 μM against cancer cells .

Advanced: What structure-activity relationship (SAR) insights guide the design of analogs with enhanced anti-inflammatory activity?

Answer:
Key SAR findings include:

  • Sulfanyl Groups : Methylsulfanyl at position 2 enhances COX-2 selectivity (IC50 < 1 μM) compared to bulkier substituents.
  • Triazole Moieties : Fusing 1,2,4-triazole to quinazoline improves solubility and TNF-α inhibition (e.g., 80% suppression at 10 μM) .
  • Chlorophenyl Substituents : 2,4-Dichloro configurations increase hydrophobic interactions, boosting potency 3-fold over mono-chloro analogs .

Advanced: How to resolve discrepancies between in vitro enzyme inhibition and in vivo efficacy data?

Answer:
Contradictions may arise from:

  • Assay Conditions : Validate enzyme inhibition (e.g., COX-2) under physiological pH and temperature .
  • Metabolic Stability : Perform hepatic microsome assays (human/rat) to identify rapid degradation (e.g., CYP3A4-mediated oxidation).
  • Pharmacokinetics : Use LC-MS/MS to measure plasma exposure. Low bioavailability (<15%) may explain poor in vivo translation .

Advanced: What hybridization strategies are effective for multi-target quinazoline derivatives?

Answer:
Molecular hybridization combines pharmacophores via:

  • Linking : Connect quinazoline to triazole sulfonamides using carboxamide/spacer chains (e.g., improved anti-proliferative activity with GI50 = 2.1 μM) .
  • Framework Integration : Fuse quinazoline with pyrazolo motifs to target EGFR and VEGFR2 simultaneously .
  • In Silico Screening : Prioritize hybrids with dual-binding modes using pharmacophore models (e.g., Schrödinger Phase) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.